![molecular formula C9H12ClN2O6P B14264601 N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid CAS No. 131395-41-0](/img/structure/B14264601.png)
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid is a complex organic compound characterized by the presence of a chlorinated hydroxy group, a nitrophenyl group, and a phosphoramidic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the hydroxy group.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and phosphoramidating agents for the final step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Interact with Cellular Components: Affect cellular processes such as signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoramidic acid can be compared with similar compounds, such as:
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphonic acid: Similar structure but with a phosphonic acid group instead of phosphoramidic acid.
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphoric acid: Contains a phosphoric acid group.
N-[3-Chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]phosphorothioic acid: Features a phosphorothioic acid group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
CAS-Nummer |
131395-41-0 |
|---|---|
Molekularformel |
C9H12ClN2O6P |
Molekulargewicht |
310.63 g/mol |
IUPAC-Name |
[[3-chloro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]amino]phosphonic acid |
InChI |
InChI=1S/C9H12ClN2O6P/c10-5-8(11-19(16,17)18)9(13)6-1-3-7(4-2-6)12(14)15/h1-4,8-9,13H,5H2,(H3,11,16,17,18) |
InChI-Schlüssel |
VSPRCVVMXQTDNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C(CCl)NP(=O)(O)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


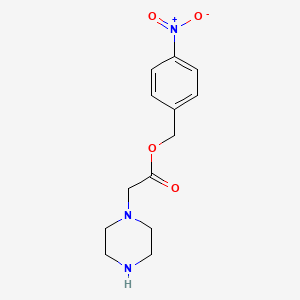
![3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol](/img/structure/B14264534.png)
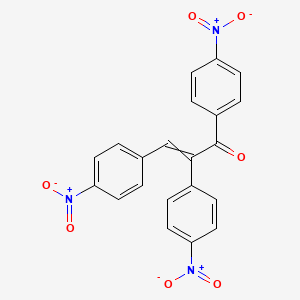
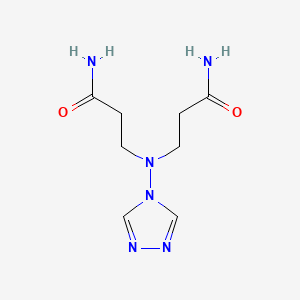
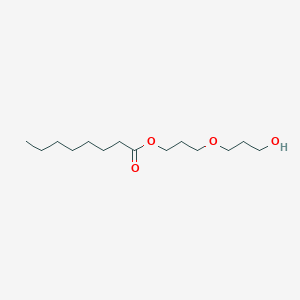
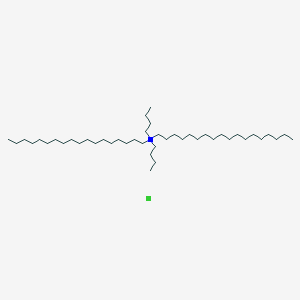
![3-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B14264561.png)
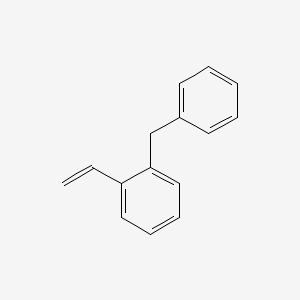
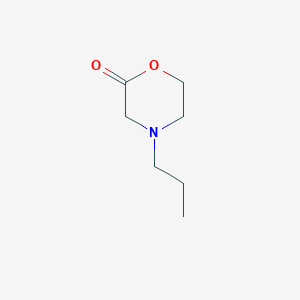
![1H-Indole, 3-(2-azidoethyl)-6,7-dimethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14264567.png)


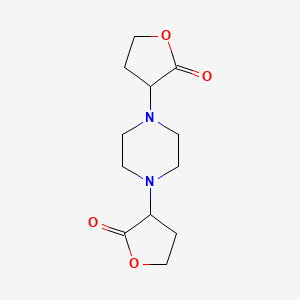
![2-Chloro-3-{[2-(dimethylamino)propyl]amino}naphthalene-1,4-dione](/img/structure/B14264600.png)
